9-O-[3-(Phenylamino)propyl]-berberine bromide
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Overview
Description
9-O-[3-(Phenylamino)propyl]-berberine bromide is a derivative of berberine, an isoquinoline alkaloid found in several plants such as Berberis aristata and Coptis chinensis. This compound has garnered interest due to its potential pharmacological effects, including antibacterial, hypolipidemic, and hypoglycemic activities .
Preparation Methods
The synthesis of 9-O-[3-(Phenylamino)propyl]-berberine bromide involves the alkylation of berberine at the 9-O position with 3-(phenylamino)propyl bromide. The reaction typically requires a base such as sodium hydroxide to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the alkyl halide . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
9-O-[3-(Phenylamino)propyl]-berberine bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The phenylamino group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted phenylamino derivatives .
Scientific Research Applications
9-O-[3-(Phenylamino)propyl]-berberine bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-O-[3-(Phenylamino)propyl]-berberine bromide involves its interaction with molecular targets such as cholinesterase enzymes. By inhibiting these enzymes, the compound can modulate cholinergic signaling pathways, which are crucial in various physiological processes . Additionally, its hypoglycemic effect is attributed to its ability to enhance insulin sensitivity and modulate glucose metabolism .
Comparison with Similar Compounds
Similar compounds to 9-O-[3-(Phenylamino)propyl]-berberine bromide include:
Berberine: The parent compound, known for its broad pharmacological activities.
9-O-benzoic acid berberine derivatives: These compounds have enhanced antioxidant activities compared to berberine.
9-O-[3-(N-Methyl-phenylamino)propyl]-berberine bromide: A derivative with similar cholinesterase inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties, particularly its potent cholinesterase inhibition and hypoglycemic effects .
Properties
Molecular Formula |
C28H27N2O4+ |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[3-[(17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl)oxy]propyl]aniline |
InChI |
InChI=1S/C28H27N2O4/c1-31-25-9-8-19-14-24-22-16-27-26(33-18-34-27)15-20(22)10-12-30(24)17-23(19)28(25)32-13-5-11-29-21-6-3-2-4-7-21/h2-4,6-9,14-17,29H,5,10-13,18H2,1H3/q+1 |
InChI Key |
BRNHZXILANUSDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OCCCNC6=CC=CC=C6 |
Origin of Product |
United States |
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